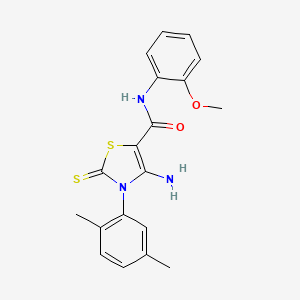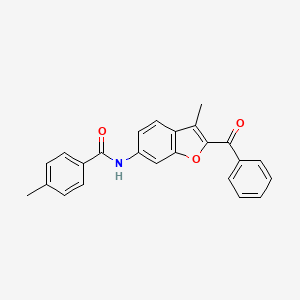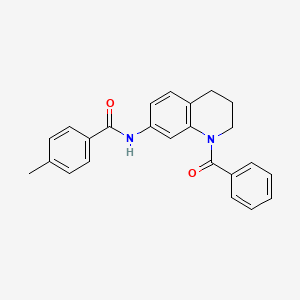![molecular formula C23H25N3O4 B6564933 3-[(4-methylphenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-29-9](/img/structure/B6564933.png)
3-[(4-methylphenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazaspirodecane dione, which is a type of spiro compound. Spiro compounds are organic compounds with two or more rings that share a single atom . The “triaza” indicates the presence of three nitrogen atoms, and “dione” suggests two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure would be characterized by the spiro ring system, with the two carbonyl groups likely contributing to the reactivity of the compound. The phenoxyacetyl and methylphenylmethyl groups would be expected to have significant effects on the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the carbonyl groups, nitrogen atoms, and phenyl rings suggest that the compound might exhibit polarity, potentially making it soluble in some polar solvents .Scientific Research Applications
Pharmacological Activity and Medical Applications
3-[(4-methylphenyl)methyl]-8-methylxanthine derivatives exhibit various types of pharmacological activity . These compounds are responsible for a wide range of medical applications. Some of the key areas include:
a. Anti-Inflammatory Properties: These derivatives may possess anti-inflammatory effects, making them potentially useful in conditions associated with inflammation.
b. Bronchodilation and Asthma Treatment: Xanthine derivatives, including 3-[(4-methylphenyl)methyl]-8-methylxanthine, have bronchodilatory effects. They relax smooth muscles in the airways, which can be beneficial for asthma patients.
c. Cardiovascular Effects: Xanthines can influence cardiovascular function. Research explores their impact on blood vessels, heart rate, and blood pressure regulation.
d. Neuroprotection and Cognitive Enhancement: Some xanthine derivatives exhibit neuroprotective properties. They may enhance cognitive function and protect against neurodegenerative diseases.
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles, a class of compounds related to xanthines, have potent antileishmanial and antimalarial effects . While not directly related to the compound , this information highlights the broader pharmacological potential of similar structures.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-17-7-9-18(10-8-17)15-26-21(28)23(24-22(26)29)11-13-25(14-12-23)20(27)16-30-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCKXSYTPRZYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)COC4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564874.png)
![6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6564881.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564891.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![4-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6564903.png)



![4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6564921.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B6564926.png)